molecular formula C13H9N3 B14699904 p-(Phenylazo)phenyl isocyanide CAS No. 22287-69-0

p-(Phenylazo)phenyl isocyanide

Cat. No.: B14699904
CAS No.: 22287-69-0
M. Wt: 207.23 g/mol
InChI Key: NCIOYHPFZVZTGJ-UHFFFAOYSA-N
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Description

p-(Phenylazo)phenyl isocyanide is an organic compound characterized by the presence of both an azo group (-N=N-) and an isocyanide group (-NC)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(Phenylazo)phenyl isocyanide typically involves the reaction of p-(phenylazo)aniline with chloroform and a strong base, such as potassium hydroxide, under reflux conditions. This reaction leads to the formation of the isocyanide group through a nucleophilic substitution mechanism .

Industrial Production Methods

Industrial production of isocyanides, including this compound, often employs the dehydration of formamides using reagents like phosphorus oxychloride and triethylamine in dichloromethane. This method is favored for its high yield and applicability on a large scale .

Chemical Reactions Analysis

Types of Reactions

p-(Phenylazo)phenyl isocyanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isocyanates.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: The isocyanide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

p-(Phenylazo)phenyl isocyanide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of p-(Phenylazo)phenyl isocyanide involves its ability to form covalent bonds with various molecular targets. The isocyanide group can react with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in the design of bioactive molecules and catalysts. The compound’s interaction with enzymes and other proteins can inhibit their function, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl isocyanide
  • p-Tolyl isocyanide
  • 2-Isocyanopyrimidine

Uniqueness

p-(Phenylazo)phenyl isocyanide is unique due to the presence of both an azo and an isocyanide group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality is not commonly found in other isocyanides, making it a valuable compound for specialized applications .

Properties

CAS No.

22287-69-0

Molecular Formula

C13H9N3

Molecular Weight

207.23 g/mol

IUPAC Name

(4-isocyanophenyl)-phenyldiazene

InChI

InChI=1S/C13H9N3/c1-14-11-7-9-13(10-8-11)16-15-12-5-3-2-4-6-12/h2-10H

InChI Key

NCIOYHPFZVZTGJ-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)N=NC2=CC=CC=C2

Origin of Product

United States

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